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Compound of Interest

Compound Name: Linaprazan mesylate

Cat. No.: B1675463

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits
gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological characteristics of its mesylate salt. Detailed experimental
protocols for its synthesis, analysis, and in vitro efficacy evaluation are presented, alongside a
summary of its pharmacokinetic profile. This document is intended to serve as a valuable
resource for researchers and professionals involved in the development of novel treatments for
acid-related disorders.

Chemical Structure and Identification

Linaprazan, chemically known as 8-((2,6-dimethylbenzyl)amino)-N-(2-hydroxyethyl)-2,3-
dimethylimidazo[1,2-a]pyridine-6-carboxamide, is a complex heterocyclic molecule. The
mesylate salt form is the subject of this guide.
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Identifier Value
8-((2,6-dimethylbenzyl)amino)-N-(2-
IUPAC Name hydroxyethyl)-2,3-dimethylimidazo[1,2-
a]pyridine-6-carboxamide methanesulfonate[1]
CAS Number 855998-67-3[1]
Molecular Formula C22H30N40sS[1]
Molecular Weight 462.57 g/mol [1]
Cclccec(c1CNc2cec(cn3c2nc(c3C)C)C(=0O)NCC
SMILES
0)C.CS(=0)(=0)O
Appearance Solid powder[1]

Physicochemical Properties

The physicochemical properties of Linaprazan mesylate are crucial for its formulation

development and understanding its behavior in biological systems.

Property Value
pKa 6.1[2]
Solubility Soluble in DMSO (= 35 mg/mL)[3]

In vivo formulation (DMSO/PEG300/Tween-
80/Saline): = 2.08 mg/mL|[3]

In vivo formulation (DMSO/Corn Qil): = 2.08
mg/mL[3]

Storage

-20°C Freezer[1]

Purity

>989%[1]

Mechanism of Action: Potassium-Competitive Acid

Blockade
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Linaprazan is a member of the potassium-competitive acid blocker (P-CAB) class of drugs.
Unlike proton pump inhibitors (PPIs), which require acidic activation and bind covalently and
irreversibly to the H+/K+-ATPase, Linaprazan binds reversibly to the potassium-binding site of
the proton pump. This competitive inhibition prevents the conformational changes necessary
for the exchange of H+ and K+ ions, thereby blocking the final step of gastric acid secretion.[2]

[4]

The mechanism of action of P-CABs compared to PPIs is depicted in the following signaling
pathway diagram.

Mechanism of Action: P-CAB vs. PPI

Experimental Protocols
Synthesis of Linaprazan

The following is a representative synthetic scheme for Linaprazan, based on published patent

Starting Materials

Step 1: Synthesis of
8-(2,6-dimethylbenzylamino)-2,3-
dimethylimidazo[1,2-a]pyridine-
6-carboxylic acid intermediate

'

Step 2: Amide Coupling with
2-aminoethanol

literature.[5]

Linaprazan (Free Base)

Click to download full resolution via product page

Synthetic Workflow for Linaprazan
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Step 1: Synthesis of 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-
carboxylic acid

e A solution of the appropriate imidazo[1,2-a]pyridine precursor is reacted with 2,6-
dimethylbenzyl chloride in a suitable solvent such as 2-propanol in the presence of a base
like potassium carbonate.

o The resulting intermediate is then hydrolyzed using an aqueous base, for example, 2N
sodium hydroxide in ethanol, followed by acidification with an acid like hydrochloric acid to
precipitate the carboxylic acid product.

e The solid is collected by filtration, washed, and dried.

Step 2: Synthesis of {8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl}(3-
hydroxyazetidin-1-yl)methanone (Linaprazan)

The carboxylic acid from Step 1 is dissolved in an anhydrous solvent like dichloromethane.

e Acoupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate), and a base, for instance, triethylamine, are
added.

e 2-aminoethanol is then added to the reaction mixture, which is stirred at room temperature
until the reaction is complete.

e The product is then isolated and purified using standard techniques like column
chromatography.

Formation of the Mesylate Salt:

o To form the mesylate salt, the purified Linaprazan free base is dissolved in a suitable solvent,
and a stoichiometric amount of methanesulfonic acid is added.

e The salt is then precipitated, collected by filtration, and dried.

Analytical Methods
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High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be
employed for the analysis of Linaprazan mesylate.

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 um particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at
a slightly acidic to neutral pH) and an organic modifier like acetonitrile.

Flow Rate: Typically 1.0 mL/min.
Detection: UV detection at a wavelength of approximately 285 nm.[6][7]

Quantitation: Performed by comparing the peak area of the analyte to that of a reference
standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR (400 MHz, CDCIs): & 8.36 (s, 1H), 7.32 (s, 1H), 7.16-7.14 (m, 1H), 7.11-7.10 (m,
2H), 4.50 (s, 2H), 2.52 (s, 3H), 2.42 (s, 9H).[5] Note: This spectrum is for the carboxylic acid
intermediate, but provides characteristic signals for the core structure.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern
of Linaprazan mesylate. Electrospray ionization (ESI) in positive ion mode is a suitable
technique. The fragmentation pattern would be expected to show characteristic losses
corresponding to the different functional groups in the molecule.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the potency of Linaprazan in inhibiting the proton pump.
o Enzyme Source: Gastric H+/K+-ATPase can be prepared from rabbit gastric glands.

o Assay Principle: The ATPase activity is measured by quantifying the amount of inorganic
phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric
method, such as the Malachite Green assay.[3][9]
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e Procedure:

(¢]

The H+/K+-ATPase enzyme is incubated in a buffer solution (e.g., Tris-HCI) at a
physiological pH.

o Varying concentrations of Linaprazan mesylate are added to the reaction mixture.
o The reaction is initiated by the addition of ATP.
o The amount of Pi released is measured spectrophotometrically.

o The concentration of Linaprazan that inhibits 50% of the enzyme activity (ICso) is
calculated.

Pharmacological Data

In Vitro Potency

Parameter Value Species/System

ICso0 (H+/K+-ATPase inhibition) 1.0 £ 0.2 uM[1] In vitro

40.21 nM (95% CI 24.02—

Rabbit gastric glands
66.49 nM)[8][10]

] o 0.28 puM (histamine-stimulated) ) ]
ICs0 (Acid formation inhibition) [11] Rabbit gastric glands

0.26 uM (dibutyryl cCAMP-

. Rabbit gastric glands
stimulated)[11]

Ki (H+/K+-ATPase inhibition) 46 nM (K+-competitive)[11] In vitro

Pharmacokinetics

The pharmacokinetic profile of Linaprazan has been primarily studied in preclinical species,
often through the administration of its prodrug, Linaprazan glurate.[8][12]

Parameter Value (Male Rats) Value (Female Rats)

ta/2 (half-life) 2.0 - 2.7 h[g] 2.1-4.1h[8]
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Data obtained after oral administration of Linaprazan glurate.

Metabolism: Linaprazan undergoes metabolism primarily through hydrolysis of the prodrug (if
applicable), followed by a series of oxidation, dehydrogenation, and glucuronidation reactions.
[12]

Conclusion

Linaprazan mesylate is a promising potassium-competitive acid blocker with a distinct
mechanism of action compared to traditional proton pump inhibitors. Its chemical structure and
physicochemical properties have been well-characterized, and its potent inhibition of the gastric
H+/K+-ATPase is evident from in vitro studies. The experimental protocols provided in this
guide offer a foundation for further research and development of this compound and related
molecules for the treatment of acid-related gastrointestinal disorders. Further studies are
warranted to fully elucidate its clinical pharmacokinetic and pharmacodynamic profile in
humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.jocpr.com/articles/development-and-validation-of-rphplc-method-for-the-estimation-of-lansoprazole-in-tablet-dosage-form.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12446003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12446003/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1636523/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1636523/full
https://www.researchgate.net/publication/395319870_Pharmacological_characterization_of_linaprazan_glurate_X842_a_novel_potassium-competitive_acid_blocker_in_vitro_and_in_vivo
https://www.medchemexpress.com/linaprazan-mesylate.html
https://pubmed.ncbi.nlm.nih.gov/38354539/
https://pubmed.ncbi.nlm.nih.gov/38354539/
https://www.benchchem.com/product/b1675463#chemical-structure-and-properties-of-linaprazan-mesylate
https://www.benchchem.com/product/b1675463#chemical-structure-and-properties-of-linaprazan-mesylate
https://www.benchchem.com/product/b1675463#chemical-structure-and-properties-of-linaprazan-mesylate
https://www.benchchem.com/product/b1675463#chemical-structure-and-properties-of-linaprazan-mesylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1675463?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

